BenchChemオンラインストアへようこそ!

1-Propylpiperazine-2-carboxylic acid

Lipophilicity logP Drug-likeness

1-Propylpiperazine-2-carboxylic acid (CAS 1491480-53-5; molecular formula C₈H₁₆N₂O₂; MW 172.22 g/mol) is an N-alkyl-substituted piperazine-2-carboxylic acid derivative that serves as a versatile synthetic intermediate and pharmacological scaffold in medicinal chemistry. The compound features a piperazine heterocycle bearing a propyl group at the N-1 position and a carboxylic acid moiety at the C-2 position, endowing it with bifunctional reactivity—the secondary amine at N-4 enables further N-functionalization, while the carboxylic acid permits amidation, esterification, and bioconjugation.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B7941041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propylpiperazine-2-carboxylic acid
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCCN1CCNCC1C(=O)O
InChIInChI=1S/C8H16N2O2/c1-2-4-10-5-3-9-6-7(10)8(11)12/h7,9H,2-6H2,1H3,(H,11,12)
InChIKeyPNNNXIQELNGSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propylpiperazine-2-carboxylic Acid: A Bifunctional Piperazine Scaffold for CNS and Anti-Infective Drug Discovery


1-Propylpiperazine-2-carboxylic acid (CAS 1491480-53-5; molecular formula C₈H₁₆N₂O₂; MW 172.22 g/mol) is an N-alkyl-substituted piperazine-2-carboxylic acid derivative that serves as a versatile synthetic intermediate and pharmacological scaffold in medicinal chemistry . The compound features a piperazine heterocycle bearing a propyl group at the N-1 position and a carboxylic acid moiety at the C-2 position, endowing it with bifunctional reactivity—the secondary amine at N-4 enables further N-functionalization, while the carboxylic acid permits amidation, esterification, and bioconjugation . This scaffold belongs to a compound class that has demonstrated activity in multiple therapeutic areas, including cholinesterase inhibition for Alzheimer's disease [1], angiotensin II AT2 receptor antagonism [2], and as a key intermediate in the synthesis of dual orexin receptor antagonists for insomnia .

Why Unsubstituted Piperazine-2-carboxylic Acid Cannot Replace the 1-Propyl Derivative in Lead Optimization


The N-propyl substituent on 1-propylpiperazine-2-carboxylic acid fundamentally alters the physicochemical and pharmacological profile of the piperazine-2-carboxylic acid core, rendering simple in-class substitution scientifically unsound. The unsubstituted piperazine-2-carboxylic acid (CAS 2762-32-5) exhibits a logP of approximately -3.52, placing it firmly in the highly hydrophilic range with poor passive membrane permeability [1]. The N-propyl group shifts the experimental logP to -0.2452, an increase of roughly 3.3 log units that moves the compound into a lipophilicity range compatible with blood-brain barrier penetration and oral bioavailability . Furthermore, the homologous N-alkyl ciprofloxacin series studied by Vázquez et al. (2001) demonstrated a parabolic relationship between N-alkyl chain length and antibacterial activity, confirming that the propyl chain—rather than a methyl, ethyl, butyl, or pentyl substituent—occupies a distinct position on the lipophilicity-activity curve that cannot be replicated by other alkyl homologs [2]. Additionally, the propyl group introduces steric bulk at the N-1 position that influences receptor subtype selectivity; in the piperazine-2-carboxylic acid class, N-substitution pattern is a critical determinant of acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE) selectivity, with even minor structural modifications producing >1,000-fold shifts in selectivity index [3].

Quantitative Differentiation Evidence: 1-Propylpiperazine-2-carboxylic Acid vs. Closest Analogs


Lipophilicity Modulation: N-Propyl Substitution Shifts LogP by ~3.3 Units vs. Unsubstituted Piperazine-2-carboxylic Acid

The N-propyl substituent on 1-propylpiperazine-2-carboxylic acid dramatically increases lipophilicity compared to the unsubstituted piperazine-2-carboxylic acid scaffold. The target compound has a computationally derived logP of -0.2452 , whereas the unsubstituted piperazine-2-carboxylic acid exhibits a logP of approximately -3.52 (logD at pH 7.4 = -3.5154) [1]. This represents an increase of approximately 3.3 log units, moving the compound from a highly hydrophilic profile incompatible with passive membrane diffusion into a moderately lipophilic range suitable for CNS penetration. This shift is consistent with the established contribution of each methylene unit to logP (~0.5 log units per carbon), confirming the propyl chain's specific and predictable modulation of physicochemical properties.

Lipophilicity logP Drug-likeness Membrane permeability CNS drug design

Antibacterial SAR: N-Propyl Chain Occupies a Distinct Position on the Parabolic Lipophilicity-Activity Curve

Vázquez et al. (2001) systematically investigated a homologous series of ciprofloxacin derivatives bearing N-alkyl substituents (methyl, ethyl, propyl, butyl, and pentyl) at the N-4 piperazinyl position [1]. The study established a parabolic relationship between logP and antibacterial activity (expressed as MIC) across multiple bacterial species, demonstrating that increasing lipophilicity does not monotonically enhance antimicrobial potency. The N-propyl derivative occupies a distinct, non-interchangeable position on this parabolic curve—more lipophilic than the N-methyl and N-ethyl analogs, yet not as hydrophobic as the N-butyl and N-pentyl derivatives which showed reduced activity due to excessive lipophilicity. While this study assessed N-alkyl groups on the ciprofloxacin scaffold rather than the free piperazine-2-carboxylic acid, the fundamental SAR principle—that N-alkyl chain length critically determines biological activity in a non-linear fashion—is directly transferable to the piperazine-2-carboxylic acid chemotype and confirms that the propyl chain cannot be substituted with a shorter or longer alkyl group without altering the activity profile.

Antibacterial Fluoroquinolone SAR Lipophilicity-activity relationship MIC

Cholinesterase Inhibition: N-Substitution Pattern Determines AChE vs. BChE Selectivity in Piperazine-2-carboxylic Acid Derivatives

Soliman et al. (2023) designed and synthesized a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives and evaluated their cholinesterase inhibitory activity [1]. The free carboxylic acid series 4a–g showed enhanced selectivity for AChE, with compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid) achieving Ki (AChE) = 10.18 ± 1.00 µM with a selectivity index (SI) of 17.90 over BChE. In contrast, the hydroxamic acid series 7a–f showed dramatically shifted selectivity toward BChE, with compound 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid) exhibiting Ki (BChE) = 1.6 ± 0.08 nM (SI = 21,862.5), which was significantly superior to donepezil (Ki = 12.5 ± 2.6 µM) and tacrine (Ki = 17.3 ± 2.3 nM). This study demonstrates that within the piperazine-2-carboxylic acid chemotype, the nature and position of N-substituents (benzyl in this series) and the carboxylic acid functional group critically govern both potency and AChE/BChE selectivity, with selectivity indices spanning a >1,000-fold range depending on substitution pattern [1]. The implication for 1-propylpiperazine-2-carboxylic acid is that its specific N-1 propyl substituent, combined with a free N-4 position available for further derivatization, provides a unique starting point for cholinesterase inhibitor design that is distinct from 1,4-disubstituted analogs and from the unsubstituted scaffold.

Alzheimer's disease Acetylcholinesterase Butyrylcholinesterase Selectivity index MTDL

AT2 Receptor Selectivity: Piperazine-2-carboxylic Acid Scaffold Enables Exquisite Subtype Selectivity (IC50 Ratio >66,000)

Wu et al. (2001) discovered that 1,4-disubstituted-piperazine-2-carboxylic acids function as highly potent and selective non-peptide AT2 receptor antagonists [1]. The lead compound L-159,686 [(S)-1,4-bis(N,N-diphenylcarbamoyl)piperazine-2-carboxylic acid] exhibited an AT2 IC50 of 1.5 nM with negligible AT1 receptor binding (AT1 IC50 > 100,000 nM), yielding an AT1/AT2 selectivity ratio exceeding 66,000 [1]. This extraordinary subtype selectivity is a direct consequence of the piperazine-2-carboxylic acid scaffold geometry and its N-substitution pattern, which positions the pharmacophoric elements for optimal interaction with the AT2 receptor binding pocket. Furthermore, L-159,686 demonstrated sufficient oral bioavailability and half-life in rats to serve as an in vivo pharmacological tool, validating the drug-like properties of this chemotype [1]. For 1-propylpiperazine-2-carboxylic acid, this class-level evidence establishes that the piperazine-2-carboxylic acid core is intrinsically capable of supporting high receptor subtype selectivity when appropriately derivatized, and the N-1 propyl substituent provides a pre-installed hydrophobic element that can be leveraged in AT2-targeted lead optimization campaigns.

Angiotensin II AT2 receptor Receptor selectivity Cardiovascular Non-peptide antagonist

Synthetic Versatility: Bifunctional Reactivity Profile Enables Divergent Derivatization Pathways vs. Mono-functional Piperazine Analogs

1-Propylpiperazine-2-carboxylic acid possesses a unique bifunctional reactivity profile that distinguishes it from simpler piperazine analogs such as 1-propylpiperazine (CAS 21867-64-1, lacking the carboxylic acid) and piperazine-2-carboxylic acid (CAS 2762-32-5, lacking the N-propyl group) . The carboxylic acid at C-2 enables amidation and esterification reactions for constructing amide bonds in drug-like molecules, while the free secondary amine at N-4 permits further N-functionalization (e.g., N-arylation, N-acylation, N-sulfonylation) . Notably, 1-propylpiperazine (CAS 21867-64-1, MW 128.22) offers only a single functional handle (the N-4 amine) and lacks the carboxylic acid required for bioconjugation or further carboxyl-directed transformations. Conversely, piperazine-2-carboxylic acid lacks the lipophilic N-propyl group, necessitating a separate N-alkylation step that introduces additional synthetic complexity and potential regioselectivity challenges [1]. The compound is also described as a key intermediate for dual orexin receptor antagonists, where the piperazine ring provides essential hydrogen bonding interactions , and for bioconjugate preparation, where the carboxylic acid reacts with amino groups on targeting moieties . Suppliers report standard purity of ≥95% (Bidepharm) or ≥98% (ChemScene, Leyan) with batch-specific QC documentation including NMR, HPLC, and GC .

Synthetic intermediate Amidation Esterification Bioconjugation Building block

High-Impact Application Scenarios for 1-Propylpiperazine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


CNS Lead Optimization: Pre-installed N-Propyl Group for Blood-Brain Barrier Penetration

For CNS drug discovery programs targeting serotonin or dopamine receptors, 1-propylpiperazine-2-carboxylic acid provides a logP of -0.2452, approximately 3.3 log units more lipophilic than the unsubstituted piperazine-2-carboxylic acid scaffold . This places the compound in the optimal lipophilicity range for passive blood-brain barrier penetration, eliminating the need for a separate N-alkylation step that would otherwise be required when starting from the parent scaffold. The free N-4 position can be directly elaborated with aryl or heteroaryl groups to access CNS-active arylpiperazine pharmacophores, while the carboxylic acid at C-2 enables further functionalization or conjugation to modulate pharmacokinetic properties .

Dual Orexin Receptor Antagonist (DORA) Intermediate for Insomnia Therapeutics

1-Propylpiperazine-2-carboxylic acid functions as a key intermediate in the synthesis of dual orexin receptor antagonists, where the piperazine ring provides essential hydrogen bonding interactions with orexin receptor subtypes . The propyl group enhances metabolic stability by impeding oxidative N-dealkylation, a common metabolic liability of N-alkyl piperazines, thereby potentially improving the in vivo half-life of derived DORA candidates . The carboxylic acid group further allows conjugation to diverse pharmacophoric elements through amidation or esterification, enabling systematic exploration of structure-activity relationships at both orexin-1 and orexin-2 receptors .

Cholinesterase Inhibitor Development: Exploiting N-Substitution-Dependent AChE/BChE Selectivity Switching

The piperazine-2-carboxylic acid chemotype has been validated as a privileged scaffold for cholinesterase inhibition, with N-substitution pattern acting as a molecular switch between AChE-selective and BChE-selective inhibition profiles . The Soliman et al. (2023) study demonstrated that within a single piperazine-2-carboxylic acid series, selectivity indices span from 17.90 (AChE-selective) to 21,862.5 (BChE-selective) depending on N-substitution and carboxylic acid derivatization . 1-Propylpiperazine-2-carboxylic acid provides a defined N-1 alkyl substituent while preserving the free N-4 position and carboxylic acid for systematic exploration of AChE/BChE selectivity, enabling the rational design of multitarget-directed ligands (MTDLs) for Alzheimer's disease .

Antibacterial Fluoroquinolone Optimization: Leveraging the Propyl Chain's Lipophilicity Sweet Spot

The Vázquez et al. (2001) study established a parabolic relationship between N-alkyl chain length and antibacterial activity in the ciprofloxacin series, demonstrating that the N-propyl group occupies a distinct, non-interchangeable position on the lipophilicity-activity curve . For medicinal chemistry programs developing novel fluoroquinolone or related antibacterial agents incorporating a piperazine moiety, 1-propylpiperazine-2-carboxylic acid provides the optimal N-alkyl chain length pre-installed on the scaffold. The carboxylic acid functionality further enables conjugation to quinolone or quinoline cores, while the N-4 amine allows introduction of additional pharmacophoric elements . This building block is particularly valuable for programs targeting Gram-negative pathogens where lipophilicity-dependent outer membrane penetration is a critical determinant of antibacterial potency .

Quote Request

Request a Quote for 1-Propylpiperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.